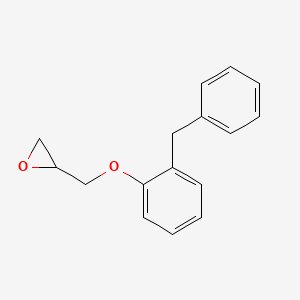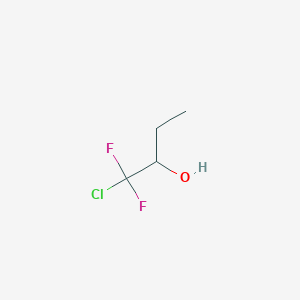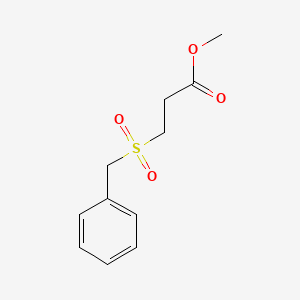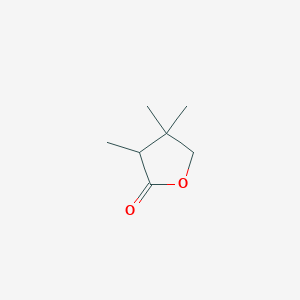
3,4,4-Trimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trimethyloxolan-2-one is an organic compound with the molecular formula C₇H₁₂O₂ It is a cyclic ester, specifically a lactone, and is known for its unique structure which includes three methyl groups attached to the oxolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,4-Trimethyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3,4,4-trimethyl-1,4-butanediol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diol being heated in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, leading to the formation of the lactone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from petrochemical sources, and the reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-Trimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the lactone under basic or acidic conditions.
Major Products
Oxidation: 3,4,4-Trimethylbutanoic acid.
Reduction: 3,4,4-Trimethyl-1,4-butanediol.
Substitution: Various esters, amides, and thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,4-Trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4,4-trimethyloxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-oxetanone: Another cyclic ester with a similar structure but fewer methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a dioxolane ring instead of an oxolan ring.
3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.
Uniqueness
3,4,4-Trimethyloxolan-2-one is unique due to its specific arrangement of methyl groups and the presence of a lactone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in synthesis and research.
Propiedades
Número CAS |
1679-56-7 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3,4,4-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-4-7(5,2)3/h5H,4H2,1-3H3 |
Clave InChI |
REYDLGVIKHOSMB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


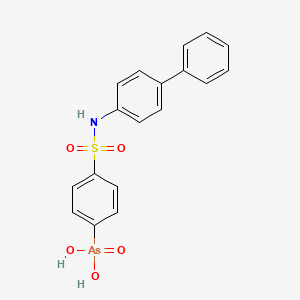

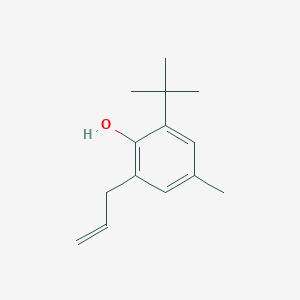
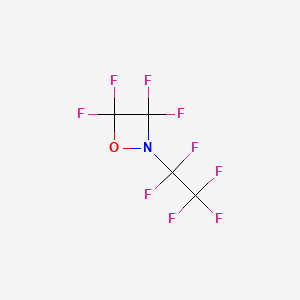
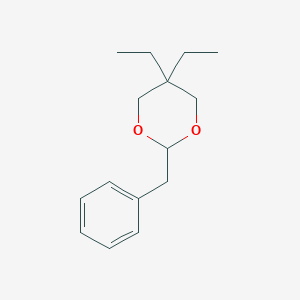
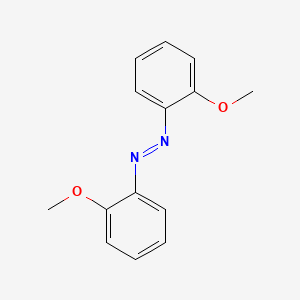
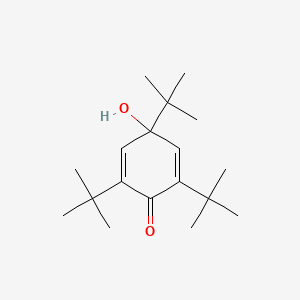
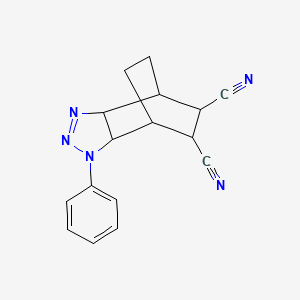


![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
